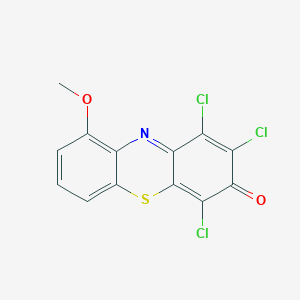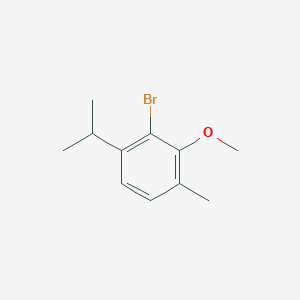
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and an isopropyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene can be achieved through electrophilic aromatic substitution reactions. The bromine atom can be introduced by bromination using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) . The methoxy group can be introduced through methylation using methanol (CH₃OH) and a strong acid like sulfuric acid (H₂SO₄) . The methyl group can be added via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) . The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride (CH₃CHClCH₃) and aluminum chloride (AlCl₃) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻) or amine (NH₂⁻) groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions
Bromination: Br₂/FeBr₃
Methylation: CH₃OH/H₂SO₄
Friedel-Crafts Alkylation: CH₃Cl/AlCl₃ or CH₃CHClCH₃/AlCl₃
Oxidation: KMnO₄
Reduction: Zn/HCl
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and methyl groups can influence the compound’s reactivity and stability . The isopropyl group can affect the compound’s steric properties and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-methyl-1-(propan-2-yl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methyl-1-(propan-2-yl)benzene:
2-Bromo-3-methoxy-1-(propan-2-yl)benzene: Lacks the methyl group, influencing its chemical properties and interactions.
Uniqueness
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene is unique due to the combination of its substituents, which confer specific reactivity and properties.
Propiedades
Número CAS |
89368-25-2 |
|---|---|
Fórmula molecular |
C11H15BrO |
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
3-bromo-2-methoxy-1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-7(2)9-6-5-8(3)11(13-4)10(9)12/h5-7H,1-4H3 |
Clave InChI |
UQLRQQIVUQKGKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(C)C)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


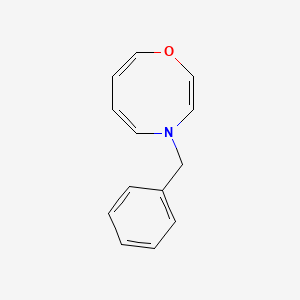
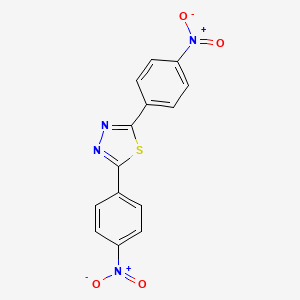
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
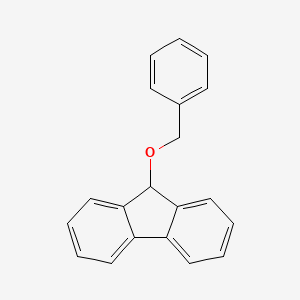
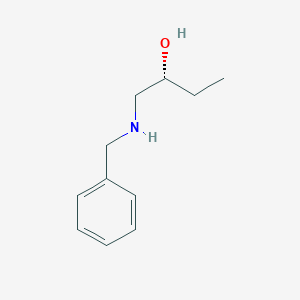
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)

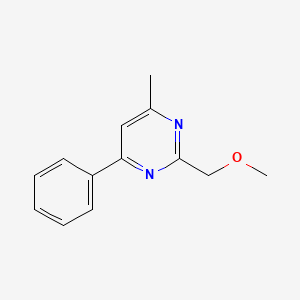

![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
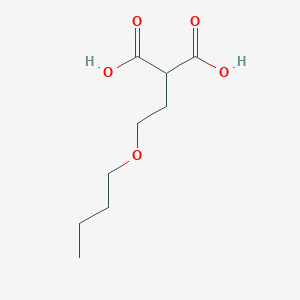
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

